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molecular formula C13H9BrClN3O2S B1375007 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1143534-78-4

5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1375007
M. Wt: 386.65 g/mol
InChI Key: HUYFCWFTAOFDQD-UHFFFAOYSA-N
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Patent
US09156845B2

Procedure details

4-Methylbenzenesulfonyl chloride (5.21 g, 27.3 mmol) was added to a suspension of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (6.34 g, 27.3 mmol) in acetone (70 mL). After addition of an aqueous solution of sodium hydroxide (1.11 g, 27.8 mmol in 15 mL water), the reaction mixture was stirred at room temperature for 16 hours. The mixture was then diluted with water (125 mL), stirred for 10 minutes, and filtered. The collected solids were washed with water to afford the product as a solid, Yield: 8.88 g, 23.0 mmol, 84%. LCMS m/z 385.9, 387.9, 389.8 [M+H+]. 1H NMR (400 MHz, DMSO-d6) δ 8.84 (s, 1H), 8.42 (s, 1H), 8.06 (br d, J=8.4 Hz, 2H), 7.46-7.51 (m, 2H), 2.37 (br s, 3H).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[Br:12][C:13]1[C:21]2[C:20]([Cl:22])=[N:19][CH:18]=[N:17][C:16]=2[NH:15][CH:14]=1.[OH-].[Na+]>CC(C)=O.O>[Br:12][C:13]1[C:21]2[C:20]([Cl:22])=[N:19][CH:18]=[N:17][C:16]=2[N:15]([S:8]([C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)(=[O:10])=[O:9])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.21 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
6.34 g
Type
reactant
Smiles
BrC1=CNC=2N=CN=C(C21)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solids were washed with water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CN(C=2N=CN=C(C21)Cl)S(=O)(=O)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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